molecular formula C18H10Cl2N2O3 B11633721 (5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile

(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile

Cat. No.: B11633721
M. Wt: 373.2 g/mol
InChI Key: QUURPVQTCJQTMQ-NTUHNPAUSA-N
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Description

The compound (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyridine ring, and multiple functional groups such as hydroxyl, nitrile, and dichlorophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring substituted with a 2,4-dichlorophenyl group. This intermediate is then subjected to a series of reactions, including aldol condensation, to introduce the pyridine ring and other functional groups under controlled conditions such as temperature, pH, and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like chromatography and crystallization are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitrile group results in an amine derivative.

Scientific Research Applications

(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and leading to its observed effects. For instance, the nitrile group may interact with enzyme active sites, inhibiting their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups but different core structures.

    Furan derivatives: Molecules with furan rings and various substituents.

    Pyridine derivatives: Compounds containing pyridine rings with different functional groups.

Uniqueness

The uniqueness of (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C18H10Cl2N2O3

Molecular Weight

373.2 g/mol

IUPAC Name

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile

InChI

InChI=1S/C18H10Cl2N2O3/c1-9-13(17(23)22-18(24)14(9)8-21)7-11-3-5-16(25-11)12-4-2-10(19)6-15(12)20/h2-7H,1H3,(H,22,23,24)/b13-7+

InChI Key

QUURPVQTCJQTMQ-NTUHNPAUSA-N

Isomeric SMILES

CC\1=C(C(=O)NC(=O)/C1=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N

Canonical SMILES

CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N

Origin of Product

United States

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